molecular formula C17H11BrCl2N4O3 B3590721 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide

Cat. No.: B3590721
M. Wt: 470.1 g/mol
InChI Key: CYUQNDFTEYWVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, a benzamide moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The bromination and nitration of the pyrazole ring are carried out using bromine and nitric acid, respectively. The final step involves the coupling of the substituted pyrazole with the benzamide derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzamide moiety.

Scientific Research Applications

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The nitro and bromine substituents on the pyrazole ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The benzamide moiety may also interact with proteins or enzymes, modulating their function through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromo-1H-pyrazol-1-yl)-N-(3,5-dichlorophenyl)benzamide
  • 3-(3-nitro-1H-pyrazol-1-yl)-N-(3,5-dichlorophenyl)benzamide
  • 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide

Uniqueness

The unique combination of bromine and nitro substituents on the pyrazole ring, along with the dichlorophenyl benzamide moiety, imparts distinct chemical and biological properties to 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N4O3/c18-15-9-23(22-16(15)24(26)27)8-10-2-1-3-11(4-10)17(25)21-14-6-12(19)5-13(20)7-14/h1-7,9H,8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUQNDFTEYWVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)CN3C=C(C(=N3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.